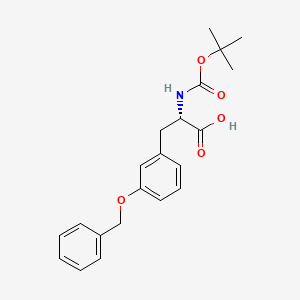

3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine

説明

3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of the compound 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine are amino groups in biochemical reactions. This compound is often used as a protecting group for amines in organic chemistry . The tert-butoxycarbonyl (Boc) group in the compound serves to protect the amine from reacting with other substances, allowing for transformations of other functional groups .

Mode of Action

The compound this compound interacts with its targets by forming a carbamate with the amino group. This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The Boc group is then added to the amine, protecting it from further reactions .

Biochemical Pathways

The compound this compound affects the biochemical pathways involving amines. By protecting the amino group, it allows for the transformation of other functional groups without interference from the amine. This is particularly useful in the synthesis of peptides .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the conditions under which it is used. The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), and this reaction is typically very easy

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its role as a protecting group for amines. By preventing the amino group from reacting, it allows for the selective transformation of other functional groups. This can be crucial in complex organic synthesis processes, such as the synthesis of peptides .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and pH. For example, the Boc group can be removed at high temperatures using a thermally stable ionic liquid . The pH of the environment can also affect the stability of the Boc group, with acidic conditions favoring its removal .

生物活性

3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine (often abbreviated as Z-Phe-OBzl) is a compound with significant relevance in organic synthesis, particularly in peptide chemistry. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of the Compound

- Molecular Formula : C21H25NO5

- Molecular Weight : 371.4 g/mol

- CAS Number : 162536-46-1

- Purity : Typically around 95% .

Target and Mode of Action

The primary target of Z-Phe-OBzl is the amino group in various biochemical reactions. It functions primarily as a protecting group for amines in peptide synthesis. The mechanism involves the formation of a carbamate through a nucleophilic addition-elimination reaction, resulting in a stable tetrahedral intermediate. This process effectively shields the amino group from undesired reactions during multi-step syntheses .

Biochemical Pathways

Z-Phe-OBzl influences several biochemical pathways by protecting the amino group, allowing selective transformations of other functional groups. This property is particularly beneficial in complex organic synthesis, such as peptide assembly where specific modifications are required without affecting the amine functionality .

Pharmacokinetics

The pharmacokinetic profile of Z-Phe-OBzl is influenced by its chemical environment. The tert-butoxycarbonyl (Boc) group can be removed using strong acids like trifluoroacetic acid (TFA), which is a common step in deprotecting amino acids during peptide synthesis. The stability and efficacy of the compound are also affected by factors such as temperature and pH, which can alter its reactivity and solubility .

Peptide Synthesis

Z-Phe-OBzl serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its role as a protecting group allows chemists to construct complex peptides with high selectivity and efficiency. The compound's structure facilitates the incorporation of phenylalanine into peptides while maintaining the integrity of the amino acid during subsequent reactions .

Case Studies and Research Findings

- Antiviral Activity : In studies involving prodrugs related to L-phenylalanine derivatives, compounds similar to Z-Phe-OBzl exhibited potent antiviral activity against varicella zoster virus (VZV) with effective concentrations (EC50) in the low micromolar range . This suggests potential therapeutic applications beyond its synthetic utility.

- Synthesis of Bioactive Compounds : Research has demonstrated that Z-Phe-OBzl can be utilized to synthesize novel compounds with specific biological activities, including inhibitors for various enzymes involved in disease pathways .

- Toxicological Evaluations : Preliminary toxicological assessments indicate that derivatives of Z-Phe-OBzl do not exhibit significant cellular toxicity at therapeutic concentrations, making them suitable candidates for further development in medicinal chemistry .

Summary Table of Biological Activity

科学的研究の応用

Protecting Group in Peptide Synthesis

One of the primary applications of 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine is its role as a protecting group for amino acids during peptide synthesis. The Boc (tert-butoxycarbonyl) group is particularly advantageous because it can be easily removed under mild acidic conditions, allowing for selective deprotection without affecting other functional groups present in the molecule. This property is crucial in multi-step syntheses where maintaining the integrity of certain functional groups is necessary.

Synthesis of Complex Molecules

The compound facilitates the synthesis of complex organic molecules by providing a stable and removable protecting group for amines. This capability allows chemists to manipulate various functional groups without interference from the amino group, which can be reactive under certain conditions. The use of Boc-L-phenylalanine has been documented in the synthesis of various biologically active compounds, demonstrating its versatility in organic chemistry.

Role in Drug Development

In pharmaceutical research, this compound serves as a building block for the development of peptide-based drugs. Its ability to protect amino groups while allowing for subsequent modifications makes it an essential component in the design and synthesis of therapeutic peptides.

Enzyme Inhibition Studies

The compound has also been utilized in studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors. By modifying the structure of peptides with the Boc group, researchers can investigate how changes affect enzyme activity and binding, leading to insights into enzyme function and potential therapeutic targets.

Case Studies

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-16-10-7-11-17(12-16)26-14-15-8-5-4-6-9-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFJZTUNHOSBKT-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729447 | |

| Record name | 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162536-46-1 | |

| Record name | 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。